N-[(1R,2S)-2-Cyanocyclopentyl]butanamide
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Overview
Description
N-[(1R,2S)-2-Cyanocyclopentyl]butanamide is a chemical compound with the molecular formula C10H16N2O It consists of a butanamide group attached to a cyanocyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-Cyanocyclopentyl]butanamide typically involves the reaction of 2-cyanocyclopentanone with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-Cyanocyclopentyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[(1R,2S)-2-Cyanocyclopentyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-Cyanocyclopentyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-Cyanocyclopentyl]acetamide
- N-[(1R,2S)-2-Cyanocyclopentyl]propionamide
- N-[(1R,2S)-2-Cyanocyclopentyl]isobutyramide
Uniqueness
N-[(1R,2S)-2-Cyanocyclopentyl]butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
874293-86-4 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-[(1R,2S)-2-cyanocyclopentyl]butanamide |
InChI |
InChI=1S/C10H16N2O/c1-2-4-10(13)12-9-6-3-5-8(9)7-11/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
FCWLFEXSDXNCPN-RKDXNWHRSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H]1CCC[C@@H]1C#N |
Canonical SMILES |
CCCC(=O)NC1CCCC1C#N |
Origin of Product |
United States |
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